Synthetic Versatility via Bromine Handle
The compound's 5-bromo substituent provides a distinct and well-documented synthetic handle for palladium-catalyzed cross-coupling reactions, a capability not shared by its non-brominated analog, 2-methyl-3-(trifluoromethyl)benzylamine . The bromine atom acts as a leaving group or site for functionalization, enabling efficient introduction of diverse aryl, alkyl, or amino groups . This is a critical point of differentiation for procurement, as the non-halogenated analog is limited to reactions at the benzylic amine.
| Evidence Dimension | Presence of Halogen for Cross-Coupling |
|---|---|
| Target Compound Data | Contains bromine at position 5 (C9H9BrF3N) |
| Comparator Or Baseline | 2-Methyl-3-(trifluoromethyl)benzylamine (C9H10F3N, no halogen) |
| Quantified Difference | Present vs. Absent |
| Conditions | Structural analysis based on molecular formula and SMILES |
Why This Matters
The presence of a bromine atom directly enables a wider range of late-stage functionalization options, making the compound a more versatile and cost-effective building block for complex molecule synthesis.
